

AWD-12-281 Profile and Preclinical Data

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Compound Focus: Awd 12-281

CAS No.: 257892-33-4

Cat. No.: S519878

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The table below summarizes the available information on AWD-12-281, a selective PDE4 inhibitor investigated for inflammatory respiratory diseases [1] [2] [3].

Attribute	Details on AWD-12-281
Molecular Target	Selective Phosphodiesterase 4 (PDE4) inhibitor [3] [4]
IC ₅₀ (Enzyme)	9.7 nM [1] [3] [4]
Key Mechanism	Inhibits cAMP hydrolysis, increasing intracellular cAMP levels to exert anti-inflammatory effects [1] [3]
Primary Indication (Investigated)	Chronic Obstructive Pulmonary Disease (COPD), Asthma [1] [2]
Anti-inflammatory Efficacy (Preclinical)	Suppressed TNF α , IL-2, IL-4, IL-5 in human cell assays (EC ₅₀ : 46-121 nM) [3]
Development Status	Discontinued (Phase II, 2006) [1]
Reported Reason for Discontinuation	Poor efficacy in clinical trials [1]

Comparison with Other PDE4 Inhibitors

The table below places AWD-12-281 in context with other PDE4 inhibitors, illustrating the common challenge of side effects that hampered the development of many compounds in this class [1] [5].

Compound	Administration	Potency (IC ₅₀)	Key Findings & Status
AWD-12-281	Inhaled	9.7 nM [1]	Discontinued in Phase II due to poor efficacy [1].
Roflumilast	Oral (Systemic)	Not specified in sources	The only PDE4 inhibitor approved for severe COPD. Use is limited by systemic side effects (nausea, diarrhea, headache) [1] [5].
Tofimilast	Inhaled	140 nM [1]	Discontinued due to lack of efficacy in clinical trials [1].
UK-500,001	Inhaled	1 nM [1]	Failed in clinical trials; lack of efficacy despite systemic side effects [1].
GSK256066	Inhaled	0.003 nM [1]	Highly potent, but development halted; low solubility and a low therapeutic index in animal studies [1].

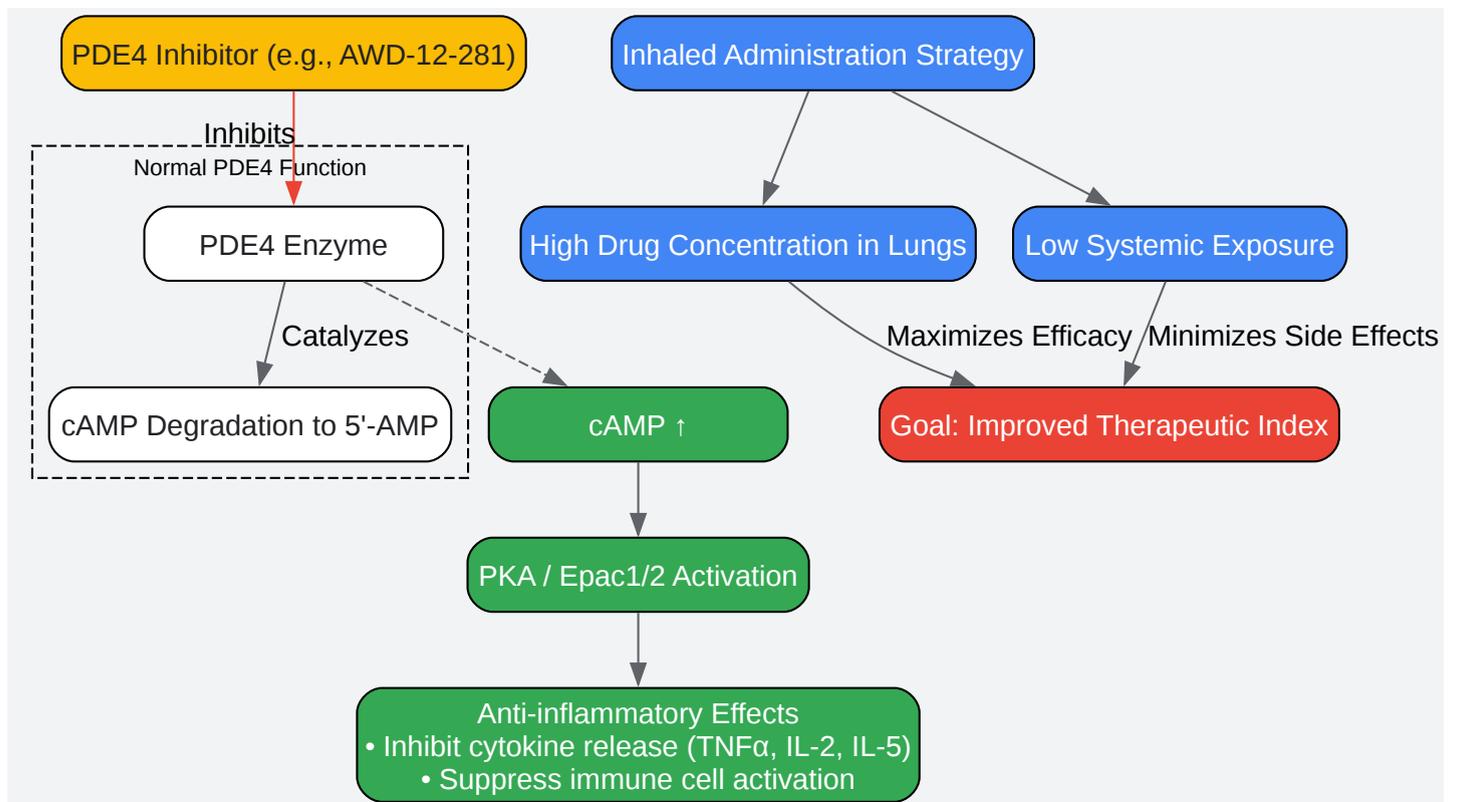
Experimental Protocols for Key Data

For your guide, here are the methodologies behind the key experimental data cited:

- **Cell-Free Enzyme Potency (IC₅₀):** The IC₅₀ value of **9.7 nM** was determined using a cell-free system containing purified PDE4 enzyme. The assay measures the compound's ability to inhibit the enzyme's catalytic activity in converting cAMP to 5'-AMP [3].
- **Anti-inflammatory Effects in Human Cells:** The EC₅₀ values (**46-121 nM**) were derived from studies using human peripheral blood mononuclear cells (PBMCs) and diluted whole blood [3].
 - **Protocol:** PBMCs or diluted blood were stimulated with mitogens (e.g., phytohemagglutinin, concanavalin A, or lipopolysaccharide) to induce cytokine production (TNFα, IL-2, IL-4, IL-5). AWD-12-281 was added at varying concentrations, and the suppression of cytokine release into the supernatant was measured, often using immunoassays like ELISA [3].

Mechanism of Action and Therapeutic Strategy

The following diagram illustrates the core mechanism of PDE4 inhibitors like AWD-12-281 and the strategic rationale behind their inhaled administration.



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Insights for Researchers

The case of AWD-12-281 highlights a common trajectory in PDE4 inhibitor development. While the **inhaled route was a rational strategy to minimize the systemic side effects** (nausea, vomiting) that plague oral inhibitors like roflumilast, it introduced other challenges [1] [5].

- **The Efficacy Barrier:** AWD-12-281, along with other inhaled candidates (Tofimilast, UK-500,001), failed primarily due to **lack of efficacy in human trials**, not acute toxicity [1]. This suggests that achieving sufficient drug concentration at the relevant lung targets to produce a robust clinical effect was a major hurdle.
- **Property Optimization is Critical:** For inhaled drugs, physicochemical properties like solubility and lipophilicity are paramount. The failure of highly potent compounds like GSK256066 was attributed to low solubility, which likely limited the free concentration of the drug available for pharmacological activity in the lungs [1].

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